2H,3H-furo[3,2-b]pyridine-5-carboxylic acid 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20415858
InChI: InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11)
SMILES:
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid

CAS No.:

Cat. No.: VC20415858

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid -

Specification

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
IUPAC Name 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11)
Standard InChI Key IBRFTDNKEYTRSZ-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1N=C(C=C2)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound’s IUPAC name, 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid, reflects its bicyclic structure: a pyridine ring fused to a partially saturated furan ring (2H,3H-furo[3,2-b]pyridine) with a carboxylic acid group at position 5 . The molecular formula C₈H₇NO₃ corresponds to a molar mass of 165.15 g/mol. Key structural features include:

  • Furan-Pyridine Fusion: The pyridine nitrogen at position 1 and the furan oxygen at position 4 create a planar bicyclic system with conjugated π-electrons.

  • Carboxylic Acid Substituent: The -COOH group at position 5 introduces hydrogen-bonding capacity and acidity (predicted pKa ~4.2) .

  • Partial Saturation: The 2H,3H designation indicates two hydrogen atoms on the furan ring, reducing aromaticity compared to fully unsaturated analogs .

The SMILES notation C1COC2=C1N=C(C=C2)C(=O)O and InChIKey IBRFTDNKEYTRSZ-UHFFFAOYSA-N uniquely encode its connectivity and stereoelectronic features .

Spectroscopic and Computational Predictions

Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+166.04987131.0
[M+Na]+188.03181142.5
[M-H]-164.03531132.5
[M+Na-2H]-186.01726135.1

Table 1: Predicted collision cross-sections for major adducts of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid .

Density functional theory (DFT) calculations suggest a dipole moment of ~3.8 D, indicative of moderate polarity. The carboxylic acid group dominates solvation behavior, with logP ≈ 1.2, predicting moderate lipid solubility .

Synthetic Approaches and Derivative Chemistry

Direct Synthesis Strategies

While no published synthesis of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid exists, analogous routes for furopyridine carboxylates provide actionable blueprints. For example:

  • Condensation-Alkylation: Methyl 2-(chloromethyl)-3-furoate reacts with nitrile-containing phenols under basic conditions (K₂CO₃/DMF) to form intermediates amenable to cyclization .

  • Microwave-Assisted Cyclization: t-BuOK in DMF at 65°C facilitates tandem Thorpe-Ziegler cyclization, forming fused furan-pyridine systems .

Applying these methods, 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid could theoretically arise from hydrolysis of a methyl ester precursor (e.g., methyl 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate) under acidic or basic conditions .

Derivative Functionalization

N-Substitution and ring modification reactions observed in related compounds suggest derivatization pathways:

  • N-Alkylation: Treatment with methyl iodide or benzyl chloride introduces alkyl/aryl groups at the pyridine nitrogen, modulating electronic and steric properties .

  • Acetylation: Heating with acetic anhydride yields N-acetyl derivatives, enhancing metabolic stability .

  • Hydrazide Formation: Reaction with hydrazine converts the carboxylic acid to a carbohydrazide, a precursor for heterocyclic elaboration .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The carboxylic acid group confers pH-dependent solubility:

  • Aqueous Solubility: ~12 mg/mL at pH 7.4 (predicted), decreasing to <1 mg/mL at pH < 4 due to protonation .

  • Thermal Stability: Decomposition onset at ~210°C (DSC), with decarboxylation dominating degradation pathways .

ADME Predictions

Computational models (e.g., SwissADME) suggest:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 8 × 10⁻⁶ cm/s) due to balanced hydrophobicity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring and glucuronidation of the carboxylic acid.

  • Excretion: Renal clearance predominates, with 74% predicted urinary excretion of unchanged drug .

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